molecular formula C13H8ClFO2 B595838 2-Chloro-4-(2-fluorophenyl)benzoic acid CAS No. 1214362-41-0

2-Chloro-4-(2-fluorophenyl)benzoic acid

Cat. No.: B595838
CAS No.: 1214362-41-0
M. Wt: 250.653
InChI Key: FCNJDIOIIUXXRK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)benzoic acid is a chemical compound with the CAS Number: 1214362-41-0 . It has a molecular weight of 250.66 . The IUPAC name for this compound is 3-chloro-2’-fluoro [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H8ClFO2/c14-11-7-8 (5-6-10 (11)13 (16)17)9-3-1-2-4-12 (9)15/h1-7H, (H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in 95% ethanol .

Scientific Research Applications

Synthesis and Intermediates

The chemical synthesis of fluorinated compounds, including 2-Chloro-4-(2-fluorophenyl)benzoic acid, plays a crucial role in developing pharmaceuticals and agrochemicals. A practical example includes the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This synthesis demonstrates the importance of fluorinated biphenyls in medicinal chemistry, highlighting innovative approaches to overcome challenges related to cost and environmental impact during the production of such intermediates (Qiu et al., 2009).

Pharmaceutical Applications

Salicylic acid derivatives, closely related to this compound, have been extensively studied for their anti-inflammatory and analgesic properties. A novel compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has shown potential as an alternative to traditional NSAIDs, offering a promising avenue for new drug development with potentially lower gastric toxicity. This reflects the broader pharmaceutical applications of chlorinated and fluorinated benzoic acid derivatives in developing safer and more effective therapeutic agents (Tjahjono et al., 2022).

Environmental Impact and Degradation

Studies on the degradation processes of nitisinone, a synthetic compound with a fluorinated benzoic acid component, provide insight into the environmental fate and stability of such chemicals. Understanding the degradation pathways and products is essential for assessing the environmental impact and safety of fluorinated pharmaceuticals. This research aids in the better understanding of how fluorinated compounds, including this compound, behave in natural settings and their potential risks or benefits in medical applications (Barchańska et al., 2019).

Food and Feed Additives

Benzoic acid and its derivatives are widely used as preservatives in the food and feed industry due to their antibacterial and antifungal properties. Studies have shown that benzoic acid can improve growth and health by promoting gut functions. This suggests that fluorinated and chlorinated benzoic acids, like this compound, could have similar applications in improving food safety and animal health by regulating gut functions (Mao et al., 2019).

Safety and Hazards

The safety data sheet for 2-Chloro-4-(2-fluorophenyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-4-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJDIOIIUXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673467
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-41-0
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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